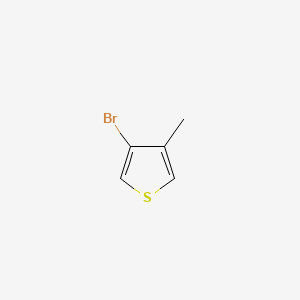

3-Bromo-4-methylthiophene

描述

Significance of Thiophene (B33073) Derivatives in Contemporary Organic Synthesis and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a structural motif found in numerous natural products and pharmacologically active compounds. researchgate.net Its unique electronic properties, including stability and the ability to participate in a variety of chemical reactions, make it a valuable component in the design of complex molecules. numberanalytics.com In organic synthesis, thiophene derivatives serve as key intermediates for constructing linear π-conjugated systems like oligothiophenes and polythiophenes, which are integral to the development of organic electronics and photovoltaics. numberanalytics.com

The applications of thiophene derivatives extend significantly into materials science. mdpi.com Their inherent semiconducting, optical, and electronic properties are harnessed in the creation of advanced materials. researchgate.netontosight.ai These materials are utilized in a range of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netontosight.ai The versatility of the thiophene ring allows for fine-tuning of these properties through the introduction of various functional groups, leading to materials with tailored characteristics for specific applications. researcher.life

Role of Halogenated Thiophenes as Versatile Synthetic Intermediates

Halogenated thiophenes are a critical subclass of thiophene derivatives that act as highly versatile intermediates in organic synthesis. sciforum.net The presence of a halogen atom, such as bromine or chlorine, on the thiophene ring provides a reactive handle for a multitude of chemical transformations. numberanalytics.com This allows for the strategic introduction of new functional groups and the construction of more complex molecular architectures.

One of the most powerful applications of halogenated thiophenes is in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions. researchgate.net These reactions enable the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and functional materials. For instance, halogenated thiophenes can be coupled with various partners to create arylated anthraquinones and other extended π-systems. sciforum.net The position of the halogen on the thiophene ring can also direct the regioselectivity of subsequent reactions, offering a level of control that is crucial in multi-step syntheses.

Overview of Research Trajectories for 3-Bromo-4-methylthiophene

This compound has emerged as a compound of significant interest within the broader field of halogenated thiophenes. georganics.sk Its specific substitution pattern, with a bromine atom at the 3-position and a methyl group at the 4-position, imparts a unique combination of steric and electronic properties that researchers have begun to explore and exploit.

Current research on this compound is multifaceted. In organic synthesis, it serves as a key building block. quinoline-thiophene.com For example, it is a precursor in the synthesis of 3-Bromo-4-(bromomethyl)thiophene, a transformation achieved through reaction with 1-bromopyrrolidine-2,5-dione and dibenzoyl peroxide. chemicalbook.com This highlights its utility in creating more complex, functionalized thiophene derivatives.

In materials science, this compound is investigated as a monomer for the synthesis of conductive polymers. quinoline-thiophene.com The methyl group can enhance the solubility of the resulting polymers, while the bromine atom provides a site for further modification or for directing the polymerization process itself. The electronic influence of the bromine and methyl groups on the thiophene ring also affects the properties of the final polymer, such as its conductivity and optical characteristics. quinoline-thiophene.com

Furthermore, the compound is a subject of study in medicinal chemistry. Thiophene-containing molecules often exhibit biological activity, and this compound provides a scaffold for the development of new potential therapeutic agents, including those with antibacterial, antiviral, or anti-tumor properties. quinoline-thiophene.com The ability to modify the structure through reactions at the bromine position allows for the systematic exploration of structure-activity relationships. quinoline-thiophene.com

Chemical and Physical Properties of this compound

The utility of this compound in various research applications is underpinned by its distinct chemical and physical properties.

| Property | Value |

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 179-183 °C at 770 mmHg |

| Density | 1.584 g/mL at 25 °C |

| Refractive Index | n20/D 1.579 |

| CAS Number | 30318-99-1 |

Data sourced from multiple references. sigmaaldrich.comavantorsciences.com

The synthesis of this compound can be achieved through various methods. A common approach involves the electrophilic bromination of 4-methylthiophene using a brominating agent like N-bromosuccinimide (NBS). Another reported method involves the bromination of the appropriate heterocycle in aqueous sodium acetate (B1210297), followed by a reduction step with zinc dust in an acetic acid-water mixture. tandfonline.com

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing bromine atom and the electron-donating methyl group. The bromine at the 3-position deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the 5-position. The bromine atom also serves as a leaving group in nucleophilic substitution and cross-coupling reactions, making it a versatile handle for further functionalization. quinoline-thiophene.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUSOPVRLCFJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370584 | |

| Record name | 3-Bromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30318-99-1 | |

| Record name | 3-Bromo-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30318-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Methylthiophene and Its Precursors/derivatives

Classical and Conventional Synthetic Routes to Methylated and Brominated Thiophenes

The synthesis of 3-bromo-4-methylthiophene can be achieved through traditional methods that involve the stepwise introduction of methyl and bromo substituents onto the thiophene (B33073) ring.

Stepwise Methylation and Bromination of Thiophene

One of the most straightforward approaches to this compound involves a two-step process starting from thiophene. The initial step is the methylation of thiophene to produce 3-methylthiophene (B123197), which serves as the direct precursor. This is followed by the bromination of 3-methylthiophene to yield the final product.

The methylation of thiophene can be accomplished using various methylating agents. A common method involves the reaction of thiophene with a suitable methylating agent, such as iodomethane, in the presence of a base and an appropriate solvent. quinoline-thiophene.com Careful control of reaction conditions like temperature and time is crucial to prevent side reactions and ensure the purity of the resulting 4-methylthiophene. quinoline-thiophene.com

Bromination Reactions of Thiophene Derivatives

The introduction of a bromine atom onto the thiophene ring is a critical step in the synthesis of this compound and related compounds. Several bromination methods have been developed, each with its own advantages in terms of regioselectivity, efficiency, and environmental impact.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiophene and its derivatives. organic-chemistry.org It is known for its selectivity and milder reaction conditions compared to elemental bromine. The bromination of substituted thiophenes with NBS in glacial acetic acid is a highly selective, rapid, and efficient method. tandfonline.com This reaction proceeds readily at room temperature and exhibits high regioselectivity, favoring bromination at the 2-position of the thiophene ring with over 99% selectivity. tandfonline.comtandfonline.com The rate and selectivity of the reaction are influenced by the amount of acetic acid and the initial temperature. tandfonline.com This method is advantageous as it avoids the use of environmentally unfriendly chlorinated solvents and reduces reaction times. tandfonline.com

For the synthesis of 3-bromo-2-methylbenzo[b]thiophene, a related compound, NBS was used in acetonitrile (B52724) at room temperature, resulting in a 99% yield. While NBS is commonly used for brominating thiophene rings, its use for brominating phenyl rings typically requires more drastic conditions, such as the presence of concentrated sulfuric acid. utm.my

| Reagent | Substrate | Solvent | Conditions | Product | Yield |

| NBS | Substituted Thiophenes | Acetic Acid | Room Temperature | 2-Bromo Substituted Thiophenes | >99% regioselectivity |

| NBS | 2-Methylbenzo[b]thiophene | Acetonitrile | 0°C to Room Temperature | 3-Bromo-2-methylbenzo[b]thiophene | 99% |

In recent years, visible-light-induced reactions have emerged as a greener and more sustainable approach to organic synthesis. A method for the C(sp3)–H bromination of 4-methylthiophene derivatives has been developed using visible light. rsc.org This radical process employs hydrogen bromide (HBr) as the bromine source and hydrogen peroxide (H2O2) as a low-toxic oxidant, proceeding under air at ambient temperature. rsc.orgresearchgate.net This method offers high atom economy, easy purification, and good yields with a wide tolerance for different functional groups. rsc.org The synthetic utility of this approach has been demonstrated on a gram scale. rsc.org The bromine radical (Br•) is a key intermediate in these reactions, acting as a hydrogen acceptor to generate a C-centered radical from a C-H bond. rsc.org

Photocatalytic bromination of thiophenes can also be achieved using 9-mesityl-10-methylacridinium (B1239669) ion as a photocatalyst under visible light irradiation, with molecular oxygen and hydrogen bromide. researchgate.net This method produces monobrominated products selectively. researchgate.net

Controlling the position of bromination on the thiophene ring is crucial for synthesizing specific isomers. Several strategies have been developed to achieve high regioselectivity. For instance, the bromination of activated aromatic compounds using NBS in the presence of tetrabutylammonium (B224687) bromide in acetone (B3395972) with catalytic hydrochloric acid provides a highly regioselective method. researchgate.net

A protocol for the synthesis of tetra-substituted thiophenes utilizes a sequence of three successive chemo- and regioselective direct lithiation reactions followed by a bromination step. mdpi.com This approach allows for the precise functionalization of the thiophene ring. mdpi.com Another strategy involves the use of a pH-sensitive directing group, which enables access to either 2,3,4- or 2,4,5-substituted thiophenes through directed and non-directed C-H activation pathways. acs.org

Visible-Light-Induced Radical Bromination Approaches

Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. chemrxiv.org Palladium-catalyzed reactions, in particular, are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. chemrxiv.orgeie.gr

In the context of this compound, palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, are employed to introduce aryl or alkyl groups at the bromine-substituted position. researchgate.net For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base such as K3PO4 leads to the synthesis of mono- and disubstituted products. researchgate.net These reactions are typically carried out at elevated temperatures (e.g., 90 °C) and are successful in incorporating a variety of functional groups. researchgate.net

| Reaction | Catalyst | Reagents | Product |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, Aryl boronic acids, K3PO4 | Mono- and disubstituted thiophene derivatives |

Palladium-Catalyzed Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent substrate for these transformations due to the reactive carbon-bromine bond on the thiophene ring.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of closely related bromothiophene derivatives provides a clear indication of the reaction's applicability. For instance, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids demonstrates that the carbon-bromine bond on the thiophene ring is reactive under standard palladium-catalyzed conditions. mdpi.comlibretexts.org In these reactions, a palladium(0) catalyst, typically Pd(PPh₃)₄, is used in the presence of a base like potassium phosphate (B84403) (K₃PO₄) to facilitate the coupling. mdpi.comlibretexts.org The reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids also proceeds regioselectively, with the palladium catalyst preferentially activating the aryl C-Br bond over the benzylic C-Br bond. d-nb.infonih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Bromothiophene Derivatives

| Aryl Halide | Coupling Partner | Palladium Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 39% | mdpi.comlibretexts.org |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 40% | mdpi.comlibretexts.org |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 76% | d-nb.infonih.gov |

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes, to form C-C bonds. jcu.edu.auethz.ch This method is particularly useful in the synthesis of polythiophenes and other conjugated systems. For example, the Grignard reagent of 2-bromo-3-methylthiophene (B51420) can be coupled with 1,4-dibromobenzene (B42075) using a palladium catalyst. jcu.edu.au The reaction involves the formation of a thienyl Grignard reagent, which then undergoes transmetalation with the palladium catalyst, followed by reductive elimination to yield the coupled product. jcu.edu.auethz.ch Both nickel and palladium catalysts are effective, with common choices being Ni(dppp)Cl₂ and Pd(PPh₃)₄. jcu.edu.auresearchgate.net

Table 2: Representative Kumada-Tamao-Corriu Coupling Reactions

| Organic Halide | Grignard Reagent | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Grignard of 2-bromo-3-methylthiophene | Pd Catalyst | Aryl-Thiophene | Not Specified | jcu.edu.au |

| 2,5-Dibromothiophene | Cyclohexylmagnesium bromide | NiCl₂(dppe) | Substituted Thiophene | 82% | researchgate.net |

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgnih.gov The Glaser coupling refers to the homocoupling of terminal alkynes, often induced by copper salts in the presence of oxygen. acs.org The Sonogashira reaction is highly versatile for introducing alkynyl moieties onto aromatic rings like thiophene. acs.org The reaction is typically carried out under mild conditions with a base such as an amine (e.g., triethylamine). organic-chemistry.orgnih.gov While copper is the traditional co-catalyst, copper-free versions have also been developed to prevent the undesired Glaser homocoupling. libretexts.orgacs.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Halides

| Aryl Halide Type | Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | THF or DMF | libretexts.orgorganic-chemistry.orgnih.gov |

| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Nanosized MCM-41-Pd | CuI | Diisopropylamine | Toluene | acs.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgoup.com This reaction has been successfully applied to this compound. Research has shown that the reaction of this compound with N-methylaniline, catalyzed by Pd(dba)₂ and the bulky electron-rich phosphine (B1218219) ligand P(t-Bu)₃, provides the coupled aminothiophene product in a substantial 54% yield. rsc.org This outcome is notably more efficient than the reaction of its isomer, 2-bromo-3-methylthiophene, which yields only 6% of the desired product under similar conditions. rsc.org This highlights the significant influence of the substituent positions on the thiophene ring on the reaction's efficiency. rsc.org

Table 4: Buchwald-Hartwig Amination of Bromomethylthiophenes

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| This compound | N-Methylaniline | Pd(dba)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 54% | rsc.org |

| 2-Bromo-3-methylthiophene | N-Methylaniline | Pd(dba)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 6% | rsc.org |

Sonogashira-Glaser Coupling Reactions

Nickel-Catalyzed Polymerization and Coupling Approaches

Nickel catalysts are frequently used for the polymerization of thiophene derivatives to produce polythiophenes, which are important materials in organic electronics. derpharmachemica.com Catalyst-transfer polymerization methods, such as Kumada Catalyst-Transfer Polymerization (KCTP), often employ nickel catalysts like Ni(dppe)Cl₂ or Ni(dppp)Cl₂. organic-chemistry.org These polymerizations typically start with 2,5-dihalo-3-alkylthiophenes. For instance, the reaction of a 2,5-dibromo-3-substituted thiophene with a Grignard reagent can initiate polymerization, leading to highly regioregular head-to-tail (HT) polythiophenes. Nickel catalysts are also effective in deprotonative polycondensation, where a strong base like TMPMgCl·LiCl is used to metalate the thiophene monomer before polymerization is initiated by the nickel catalyst. derpharmachemica.com These methods are broadly applicable to various 3-substituted thiophenes for creating functional polymers. derpharmachemica.com

Advanced Synthetic Strategies for Thiophene Ring Formation

The synthesis of the thiophene ring itself can be achieved through several classic name reactions, which provide access to the precursors of this compound. wikipedia.orgresearchgate.net

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. wikipedia.orgwikipedia.org By choosing an appropriately substituted 1,4-dicarbonyl, one can synthesize a precursor like 2,5-dimethyl-3-acetylthiophene. wikipedia.org

Fiesselmann Thiophene Synthesis: This reaction allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. core.ac.ukorganic-chemistry.org It provides a regiocontrolled route to highly functionalized thiophenes. thieme-connect.com

Gewald Aminothiophene Synthesis: The Gewald reaction is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base to yield a 2-aminothiophene. nih.gov The versatility and mild conditions of this reaction make it a prominent method for synthesizing substituted 2-aminothiophenes, which can be further modified. researchgate.net For example, reacting a ketone with an active methylene (B1212753) group, such as in cyanoacetone, can lead to 3-acetyl-2-aminothiophenes.

These ring-forming strategies are fundamental for creating the substituted thiophene core, which can then undergo further functionalization, such as bromination, to yield the target compound, this compound.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylthiophene |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |

| 4-Methoxyphenylboronic acid |

| 4-Formylphenylboronic acid |

| 2-Bromo-5-(bromomethyl)thiophene |

| 3-Chloro-4-fluorophenylboronic acid |

| 1,4-Dibromobenzene |

| 2-Bromo-3-methylthiophene |

| 2,5-Dibromothiophene |

| Cyclohexylmagnesium bromide |

| 2,3,5-Tribromothiophene |

| Terminal Alkyne |

| 2-Methyl-3-butyn-2-ol |

| Phenylacetylene |

| N-Methylaniline |

| 3-Bromothiophene (B43185) |

| 2,5-Dihalo-3-alkylthiophene |

| 2,5-Dimethyl-3-acetylthiophene |

| 3-Hydroxy-2-thiophenecarboxylic acid |

| 2-Aminothiophene |

| 3-Acetyl-2-aminothiophene |

| Cyanoacetone |

| Phosphorus pentasulfide |

| Lawesson's reagent |

| Thioglycolic acid |

| α-Cyanoester |

| Elemental sulfur |

| Palladium(IV) tetraphenylporphyrin |

| Potassium phosphate |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tri-tert-butylphosphine (P(t-Bu)₃) |

| Sodium tert-butoxide (NaOtBu) |

| 1,2-Bis(diphenylphosphino)ethane (dppe) |

| 1,3-Bis(diphenylphosphino)propane (dppp) |

Heterocyclization of Functionalized Alkynes

The synthesis of substituted thiophenes, including precursors to this compound, can be achieved through the heterocyclization of functionalized alkynes. mdpi.comresearchgate.net This method offers a regioselective route to construct the thiophene ring with a desired substitution pattern, often in a single, atom-economical step. mdpi.com These reactions can be promoted by either metal catalysts or bases and typically involve the cyclization of an S-containing alkyne substrate. mdpi.comresearchgate.net

A general approach involves the activation of the alkyne's triple bond by a metal species, followed by an intramolecular nucleophilic attack from a sulfur-containing group. researchgate.net Various solvents can be used, including polar aprotic solvents like N,N-dimethylacetamide (DMA) and dimethylsulfoxide (DMSO), as well as apolar solvents such as toluene. mdpi.com

For instance, the cycloisomerization of (Z)-2-en-4-yne-1-thiols can be catalyzed by PdI2 to produce thiophenes. researchgate.net Another example is the Cu(I)-catalyzed tandem addition of terminal alkynes to 1-phenylsulfonylalkylidenethiiranes, which, followed by cycloisomerization, yields functionalized thiophenes. mdpi.com The synthesis of 2,4-disubstituted thiophenes can be achieved from 4-en-1-yn-3-yl acetates through a sequence involving nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), deacylation, and subsequent base-promoted thiocyclization. researchgate.net

Iodocyclization presents another powerful tool for synthesizing iodine-containing thiophenes from sulfur-containing alkynes. mdpi.com This process is typically conducted in the presence of a base to neutralize the acid generated during the reaction. mdpi.com

Metal Amide Catalyzed Rearrangement of Bromothiophene Isomers

A convenient and efficient method for the synthesis of β-bromothiophenes, such as this compound, involves the metal amide-catalyzed rearrangement of the more readily available α-bromothiophene isomers. researchgate.net This rearrangement provides a pathway to access 3-substituted bromothiophenes that might be more challenging to obtain through direct bromination. researchgate.net For example, 2-bromo-5-methylthiophene (B1266114) has been shown to rearrange to 3-bromo-2-methylthiophene (B1266441). thieme-connect.de The reaction of 2-bromo-5-methylthiophene with LDA can lead to the formation of 3-bromo-2-lithio-5-methylthiophene, which can then be reacted with various electrophiles. researchgate.net

Regioselective Functionalization and Derivatization

Direct Arylation of Thiophene Derivatives

Palladium-catalyzed direct C-H arylation has emerged as a powerful technique for the functionalization of thiophene derivatives, offering an economically and environmentally attractive alternative to traditional cross-coupling reactions that require organometallic reagents. rsc.org This method allows for the direct coupling of a C-H bond with an aryl halide. mdpi.com

The regioselectivity of direct arylation on 3-substituted thiophenes can be challenging, often resulting in a mixture of C2 and C5-arylated products. beilstein-journals.org For example, the reaction of 3-methylthiophene with bromobenzene (B47551) using a palladium catalyst yielded a mixture of 2- and 5-phenylated thiophenes. beilstein-journals.org However, strategies have been developed to control the regioselectivity. The use of a bromo-substituent as a blocking group at the C2-position of a 3-substituted thiophene allows for the regioselective introduction of aryl groups at the C5-position. beilstein-journals.org

For this compound, direct arylation can be a valuable tool for introducing aryl substituents. For instance, the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides has been demonstrated to form 2-aryl-4-bromo-5-methylthiophenes. jcu.edu.au This inherent selectivity is attributed to the lack of oxidative insertion of the palladium catalyst into the C-Br bond at the 3-position. jcu.edu.au

The reaction conditions for direct arylation typically involve a palladium catalyst, such as Pd(OAc)2, often without the need for a phosphine ligand, and a base like potassium acetate (KOAc) in a solvent such as dimethylacetamide (DMA). rsc.orgbeilstein-journals.org Catalyst loadings can be very low, making the process highly efficient. rsc.orgconicet.gov.ar A variety of functional groups on both the thiophene and the aryl bromide are tolerated. rsc.orgconicet.gov.arconicet.gov.ar

Table 1: Examples of Direct Arylation of Thiophene Derivatives

| Thiophene Derivative | Aryl Halide | Catalyst System | Product(s) | Yield | Reference |

| 3-Methylthiophene | tert-Butyl 2-bromobenzoate | Pd(OAc)₂ / KOAc in DMA | Mixture of C5 and C2 arylated products | - | beilstein-journals.org |

| 2-Bromo-3-methylthiophene | 4-Bromonitrobenzene | Pd(OAc)₂ / KOAc in DMA | 2-Bromo-5-(4-nitrophenyl)-3-methylthiophene | High | beilstein-journals.org |

| 3-(Methylsulfinyl)thiophene | Aryl Bromide | Pd(dba)₂ / PhDavePhos L4 / t-BuOLi | 2-Arylated and 2,5-diarylated sulfinylthiophenes | Up to 93% | conicet.gov.ar |

| 3-Bromo-2-methylthiophene | Aryl Bromides | - | 2-Aryl-4-bromo-5-methylthiophenes | 27-63% | jcu.edu.au |

Double C-H Bond Functionalization via Palladium-Catalyzed 1,4-Migration

A sophisticated method for the functionalization of challenging C-H bonds at the β-position of thiophenes involves a palladium-catalyzed 1,4-migration coupled with direct arylation. rsc.orgrsc.org This strategy allows for the regioselective introduction of substituents at positions that are typically less reactive than the α-positions. rsc.orgrsc.org

The process begins with the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium(0) catalyst. rsc.orgrsc.org This is followed by a 1,4-palladium migration from the aryl ring to the β-position of the thiophene ring, activating this C-H bond. rsc.orgrsc.org Subsequent direct coupling with a heteroarene leads to the formation of a β-heteroarylated 2-arylthiophene derivative. rsc.orgrsc.org This reaction cascade results in the formation of a new C-C bond through the functionalization of two C-H bonds. rsc.org

This methodology provides a powerful tool for creating complex, π-extended polycyclic heteroaromatics. rsc.orgrsc.org Interestingly, by switching to Suzuki coupling conditions with the same 2-(2-bromoaryl)thiophene starting materials, a different outcome is observed, leading to 1,2-diheteroaryl-substituted benzene (B151609) derivatives, thus demonstrating the regiodivergent nature of these transformations. rsc.org The reactions typically utilize easily accessible, air-stable catalysts and inexpensive bases. rsc.orgrsc.org

Nucleophilic Substitution Reactions for Functional Group Introduction

The bromine atom on this compound serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. The electron-deficient nature of the thiophene ring facilitates these substitutions.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group, replacing the bromine atom. Similarly, other functional groups can be installed, leading to a diverse array of substituted thiophene derivatives. These derivatives are valuable intermediates in the synthesis of more complex molecules, including those with potential biological activity. ontosight.ai

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylthiophene

Influence of Substituents on Thiophene (B33073) Ring Reactivity

The reactivity of the thiophene ring is significantly influenced by the electronic properties of its substituents. The interplay of these effects dictates the regioselectivity and rate of various chemical transformations.

In 3-bromo-4-methylthiophene, the bromine atom at the 3-position and the methyl group at the 4-position exert opposing electronic effects that modulate the reactivity of the thiophene ring.

The bromine atom, being highly electronegative, has an electron-withdrawing inductive effect on the thiophene ring. quinoline-thiophene.com This effect decreases the electron density of the ring, making it less susceptible to electrophilic substitution and more reactive towards nucleophilic attack. quinoline-thiophene.com Conversely, the methyl group is an electron-donating group through an inductive effect and hyperconjugation. This donation of electron density increases the nucleophilicity of the thiophene ring, thereby activating it towards electrophilic substitution. asianpubs.org

The position of these substituents is crucial. The methyl group at the 4-position tends to direct electrophilic substitution to the adjacent 5-position. Meanwhile, the bromine at the 3-position serves as a leaving group in nucleophilic substitution and cross-coupling reactions. quinoline-thiophene.com The combined influence of the electron-withdrawing bromine and the electron-donating methyl group creates a unique reactivity profile for this compound, making it a versatile intermediate in organic synthesis.

Studies on substituted thiophenes have shown that electron-donating groups like methyl generally favor hydrogenation reactions, while electron-withdrawing groups facilitate the breaking of carbon-sulfur bonds (hydrogenolysis). asianpubs.org The presence of both types of substituents in this compound allows for a nuanced control of its chemical behavior in various reactions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromine | 3 | Electron-withdrawing (inductive) | Deactivates ring towards electrophilic substitution, activates for nucleophilic substitution. |

| Methyl | 4 | Electron-donating (inductive, hyperconjugation) | Activates ring towards electrophilic substitution, particularly at the 5-position. |

Reaction Mechanisms of Cross-Coupling and Functionalization

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. These reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, typically involve palladium or nickel catalysts. eie.grorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are central to the functionalization of this compound. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. eie.gr

Oxidative Addition : The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. chemrxiv.orgumb.edu The electron-deficient nature of the bond, influenced by the electronegative bromine, facilitates this process. smolecule.com

Transmetalation : In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the halide. eie.gr

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.org

The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, base, and solvent. quinoline-thiophene.com For instance, in the Sonogashira coupling of this compound, a palladium catalyst like Pd(PPh₃)₄ is used in conjunction with a copper(I) co-catalyst. organic-chemistry.orgsmolecule.com Similarly, the Heck reaction, which couples the thiophene with an alkene, also proceeds via a palladium-catalyzed cycle. organic-chemistry.org

The oxidative addition, or oxidative insertion, of the carbon-bromine bond of this compound into a metal center is the initial and often rate-determining step in cross-coupling reactions. umb.edu This process can occur through various mechanisms, including concerted, Sɴ2-type, or radical pathways. umb.edu

For aryl halides, the oxidative addition to a palladium(0) complex is a critical transformation. acs.org The mechanism involves the metal center inserting itself into the C-Br bond, leading to a change in its oxidation state from Pd(0) to Pd(II). umb.edu Computational studies, such as Density Functional Theory (DFT), have been employed to model these pathways and understand the geometries of the transition states involved. chemrxiv.org The electronic properties of the substituents on the thiophene ring, namely the electron-withdrawing bromine and electron-donating methyl group, play a significant role in modulating the energetics of this step. smolecule.com

While palladium is the most common catalyst for these transformations, nickel catalysts are also effective and can exhibit unique reactivity. nih.gov In nickel-catalyzed reactions, the potential for the metal to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) can lead to different reaction pathways. ethz.ch

One phenomenon observed in nickel catalysis is metal migration. For instance, in the context of nickel-catalyzed cross-coupling of aryl halides, a "ring-walking" or migration process can occur, where the nickel center moves along a π-system. researchgate.net This can influence the regioselectivity of the reaction. While specific studies on nickel migration in this compound were not found, the general principles of nickel catalysis suggest that such processes could be relevant, especially in reactions involving complex substrates or specific ligand systems. nih.govresearchgate.net The catalytic cycle in nickel-catalyzed cross-couplings generally involves oxidative addition, transmetalation, and reductive elimination, similar to palladium, but the accessibility of different oxidation states can open up alternative mechanistic routes. nih.govethz.ch

Investigation of Oxidative Insertion Pathways

Halogen Dance Reactions in Bromothiophene Systems

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.net This reaction is particularly relevant for brominated thiophenes. acs.orgias.ac.in

The mechanism of the halogen dance typically involves a series of deprotonation and metal-halogen exchange steps, often facilitated by a strong base like lithium diisopropylamide (LDA). acs.orgwhiterose.ac.uk The reaction proceeds through organolithium intermediates, and the ultimate position of the halogen is determined by the thermodynamic stability of these intermediates. whiterose.ac.uk

Mechanistic Pathways of Halogen Dance Rearrangements

Kinetic Studies of Derivatization Reactions

The derivatization of this compound and related compounds often involves metalation followed by reaction with an electrophile or transition metal-catalyzed cross-coupling reactions. Kinetic studies provide insight into the rates and mechanisms of these transformations.

Very fast reaction rates have been observed for the lithiation of both 2- and 3-bromothiophene (B43185) with lithium diisopropylamide (LDA) in THF at -86 °C, with a steady state being reached in approximately one minute. whiterose.ac.uk Notably, the reaction of the 3-bromo isomer was found to be relatively faster, which was attributed to a stronger inductive effect of the bromine substituent compared to that in 2-bromothiophene. whiterose.ac.uk

Kinetic control is crucial in preventing unwanted side reactions like the halogen dance. For example, in the synthesis of regioregular poly(3-alkylthiophenes), metalation of 2-bromo-3-alkylthiophenes must be performed under conditions that avoid scrambling of the bromine position. cmu.edu Quenching experiments on intermediates derived from 2-bromo-3-dodecylthiophene (B52688) showed that scrambling due to the halogen dance mechanism was minimal (2-3%), indicating that the desired lithiation is kinetically favored over the rearrangement. cmu.edu

The Suzuki cross-coupling reaction is another important derivatization method. Studies on the coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids have been conducted. nih.gov The reactions, catalyzed by a palladium complex, proceeded in moderate to good yields, demonstrating the tolerance of a range of functional groups on the arylboronic acid. nih.gov The yields of these reactions provide indirect kinetic information, suggesting that both electron-donating and electron-withdrawing groups on the coupling partner are well-tolerated under the reaction conditions. nih.gov

Below is a table summarizing the yields for the Suzuki cross-coupling of an imine derived from 3-bromothiophene-2-carbaldehyde, illustrating the scope of this derivatization reaction. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | 3a | 58 |

| 2 | 4-Methoxyphenylboronic acid | 3b | 65 |

| 3 | 4-Chlorophenylboronic acid | 3c | 61 |

| 4 | 4-Fluorophenylboronic acid | 3d | 68 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3e | 72 |

| 6 | 3-Nitrophenylboronic acid | 3f | 62 |

| 7 | 2-Nitrophenylboronic acid | 3g | 67 |

| 8 | 2-Chlorophenylboronic acid | 3h | 71 |

| 9 | 2,4-Dichlorophenylboronic acid | 3i | 70 |

Table adapted from data on the derivatization of a compound containing the 3-bromothiophen-2-yl moiety. nih.gov

Furthermore, iridium-catalyzed borylation represents another method for derivatization. However, kinetic challenges can arise depending on the substitution pattern. For instance, the borylation of 3-bromo-2,5-dimethylthiophene (B1269913) at the 4-position was found to be very slow, with only about 2% conversion observed at room temperature, highlighting the steric hindrance effects that can dominate the kinetics of such reactions. nih.gov

Computational and Theoretical Chemistry of 3 Bromo 4 Methylthiophene

Quantum Chemical Computations and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a principal method in computational chemistry for investigating the electronic structure of molecules. For thiophene (B33073) derivatives, calculations are commonly performed using hybrid functionals like B3LYP in conjunction with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. cardiff.ac.uknih.gov These methodologies allow for the optimization of the molecule's geometry and the calculation of its electronic properties in the ground state. While these methods are standard for analogous compounds, specific DFT studies detailing the choice of functional and basis set for 3-Bromo-4-methylthiophene are not documented in the available literature.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For example, the HOMO-LUMO gap for the related compound 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one has been estimated at 4.2 eV. smolecule.com However, specific calculated values for the HOMO and LUMO energies of this compound are not reported in the reviewed scientific papers.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify sites prone to electrophilic and nucleophilic attack. researchgate.net In MESP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net Studies on derivatives of 2,5-dibromo-3-methylthiophene (B84023) have utilized MESP to analyze their reactive properties. nih.gov A specific MESP map for this compound, which would reveal the influence of the bromo and methyl groups on the thiophene ring's reactivity, is not available in the literature.

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from electron transfers between filled and unfilled orbitals. researchgate.net This type of analysis has been applied to other thiophene derivatives to understand intramolecular interactions. researchgate.netresearchgate.net However, a dedicated NBO analysis for this compound, which would quantify the stability and electron delocalization within the molecule, has not been published.

Molecular Electrostatic Potential (MESP) Mapping

Prediction of Chemical Reactivity and Selectivity

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are defined as follows:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Electronegativity (χ): χ = -μ

Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

These parameters have been calculated for numerous thiophene derivatives to compare their reactivity profiles. cardiff.ac.ukresearchgate.net For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov Despite the availability of these formulas and their application to similar compounds, a data table of these reactivity descriptors specifically for this compound could not be compiled from the existing scientific research.

Fukui Function Analysis for Reactive Sites

Fukui functions are instrumental in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule. This analysis, rooted in density functional theory (DFT), helps in understanding the local reactivity of different atoms within this compound. nih.govtandfonline.comdp.tech The electron-donating methyl group and the electron-withdrawing bromine atom significantly influence the electron density distribution across the thiophene ring, thereby dictating the preferred sites for chemical reactions.

To identify the most reactive sites, Fukui functions are calculated to pinpoint regions susceptible to attack. These calculations, often performed using methods like B3LYP with a 6-31G(d,p) basis set, can reveal the electrophilic and nucleophilic nature of each atomic site. nih.gov For instance, in related thiophene derivatives, Fukui function analysis has been used to corroborate results from Molecular Electrostatic Potential (MEP) studies, providing a comprehensive picture of the molecule's reactive surfaces. researchgate.net

Table 1: Predicted Reactive Sites in this compound based on Fukui Function Analysis

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Electrophilic | C5 position | The bromine atom deactivates the thiophene ring, directing incoming electrophiles to the 5-position. |

| Nucleophilic | C3 position (attached to Bromine) | The bromine atom at the 3-position acts as a good leaving group, making this site susceptible to nucleophilic substitution. |

| Radical | C3 position | In radical-mediated reactions, bromination is favored at the 3-position due to the influence of the electron-donating methyl group at the 4-position. |

This table is generated based on general principles of thiophene reactivity and may be further refined by specific computational results.

Mechanistic Modeling and Reaction Pathway Elucidation

Computational modeling is a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. These methods allow for the exploration of potential energy surfaces, identification of transition states, and confirmation of reaction pathways.

Automated Identification of Transition Structures

The automated search for transition structures is a critical step in understanding reaction mechanisms. For complex reactions, such as the palladium-catalyzed cross-coupling reactions that this compound often participates in, computational methods can identify the geometries of transition states. chemrxiv.org Techniques like double-ended minimum energy pathway searches can be employed to locate these crucial structures that connect reactants and products. chemrxiv.org These automated methods are essential for computational high-throughput screening of novel catalyst and substrate combinations. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been identified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the desired reactants and products on the potential energy surface. semanticscholar.orgrowansci.com This method traces the reaction path downhill from the transition state, providing a clear picture of the molecular transformations that occur during the reaction. scm.com IRC calculations start from an optimized transition state geometry and follow the path in both forward and backward directions. rowansci.com For instance, in the reductive elimination step of a Suzuki-Miyaura coupling involving a 3-bromo-1,4-methylthiophene derivative, IRC calculations have been used to verify the reaction pathway from the transition state to the final product complex. chemrxiv.org The accuracy of these calculations can be validated by comparing the energies of the IRC path geometries with single-point DFT calculations. chemrxiv.org

Machine Learning Interatomic Potentials for Complex Reaction Systems

The complexity of reaction systems, particularly those involving metal catalysts, presents a significant computational challenge. tudelft.nl Machine learning interatomic potentials (MLIPs) are emerging as a powerful tool to address this challenge by offering the accuracy of quantum mechanics at a much lower computational cost. arxiv.orgarxiv.org These models, such as the AIMNet2 neural network architecture, can be trained on data from electronic structure calculations to predict energies, forces, and Hessians for large and complex systems. chemrxiv.org

MLIPs have been developed for Pd-catalyzed cross-coupling reactions, which are highly relevant for the functionalization of this compound. chemrxiv.org These potentials enable rapid calculations of reaction thermodynamics and kinetics, facilitating the exploration of complex reaction networks. chemrxiv.org By combining MLIPs with molecular dynamics simulations, it is possible to study reaction mechanisms in solution, which was previously computationally prohibitive. acs.org The development of transferable MLIPs is a significant step towards the in silico design of new catalysts and the optimization of reaction conditions for compounds like this compound. rsc.org

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Substituted thiophenes are of interest for their potential applications in non-linear optical (NLO) materials. tandfonline.com Theoretical calculations play a crucial role in predicting and understanding the NLO properties of molecules like this compound. These properties arise from the interaction of the molecule with an external electric field, leading to phenomena such as frequency doubling. tandfonline.com

Computational studies on related thiophene derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance NLO responses. researchgate.netnih.gov For instance, density functional theory (DFT) calculations have been used to determine the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities of various substituted thiophenes. researchgate.net The choice of functional, such as CAM-B3LYP, is important for accurately predicting these properties, especially for systems with charge-transfer characteristics. tandfonline.comfrontiersin.org

The NLO properties of this compound can be computationally investigated to assess its potential for use in NLO devices. Key parameters that influence NLO activity, such as the HOMO-LUMO energy gap and intramolecular charge transfer, can be calculated. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap is generally associated with a larger hyperpolarizability. researchgate.net

Table 2: Calculated NLO Properties for a Generic Push-Pull Thiophene System

| Property | Calculated Value |

| Dipole Moment (μ) | Varies with substituents |

| Polarizability (α) | Enhanced by donor/acceptor groups |

| First Hyperpolarizability (β) | Significantly increased with strong donor-acceptor pairs |

| HOMO-LUMO Gap | Decreased with strong donor-acceptor pairs |

This table illustrates the types of data obtained from NLO calculations on substituted thiophenes. Specific values for this compound would require dedicated computational studies.

Vibrational Analysis and Spectroscopic Correlations (Theoretical Aspects)

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, computational methods can predict the frequencies and intensities of its vibrational modes. These calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets like 6-311++G(d,p). researchgate.netcardiff.ac.uk

The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data. cardiff.ac.uk Potential energy distribution (PED) analysis can then be used to make detailed assignments of the vibrational modes. cardiff.ac.uk For example, in a study of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, theoretical calculations were instrumental in assigning the observed FT-IR and Raman bands. cardiff.ac.uk

The vibrational modes of the thiophene ring, the C-H bonds, and the C-Br and C-CH3 bonds can all be identified and analyzed. cardiff.ac.ukiosrjournals.org For instance, C-H stretching vibrations in thiophenes typically appear in the 3100–3000 cm⁻¹ region. cardiff.ac.uk The positions of these bands can be influenced by the nature of the substituents on the thiophene ring. cardiff.ac.uk

Table 3: Theoretical Vibrational Frequencies and Assignments for a Substituted Thiophene

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (Raman) |

| C-H stretching | ~3100 | ~3100 | ~3100 |

| C=C stretching (ring) | ~1500-1600 | ~1500-1600 | ~1500-1600 |

| C-S stretching | ~600-700 | ~600-700 | ~600-700 |

| C-Br stretching | ~500-600 | ~500-600 | ~500-600 |

This table provides a generalized example of how theoretical and experimental vibrational data are correlated. Specific values for this compound would be obtained from dedicated studies.

Applications in Advanced Materials Science and Engineering

Utilization as Monomers for Conjugated Polymers

3-Bromo-4-methylthiophene serves as a critical monomer for the creation of conjugated polymers, particularly polythiophenes. quinoline-thiophene.comnbinno.com These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons and imparts unique electronic and optical properties. The substitution pattern of the thiophene (B33073) monomer significantly influences the resulting polymer's characteristics, including its solubility, conductivity, and processability. nih.gov

Synthesis of Regioregular Polythiophenes

The synthesis of regioregular polythiophenes is crucial for achieving optimal material performance. Regioregularity refers to the specific, ordered arrangement of monomer units within the polymer chain. In the case of substituted thiophenes, this primarily involves controlling the head-to-tail (HT) coupling of the monomers. cmu.edursc.org A high degree of HT coupling leads to a more planar polymer backbone, which enhances π-orbital overlap between adjacent rings, resulting in improved charge carrier mobility and, consequently, higher electrical conductivity. rsc.org

The methyl group at the 4-position in this compound plays a significant role in promoting regioregularity during polymerization. Various synthetic strategies have been developed to maximize this regiospecificity. One of the pioneering methods is the McCullough method, which utilizes a Kumada cross-coupling polymerization to achieve a high percentage of HT linkages. cmu.edunih.gov Another effective approach is the Rieke method, which involves the use of highly reactive "Rieke zinc" to prepare organometallic intermediates that polymerize in a regiospecific manner. acs.org

The impact of regioregularity on the properties of poly(3-alkylthiophenes) (PATs) is well-documented. For instance, highly regioregular HT-PATs exhibit significantly higher electrical conductivities compared to their regioirregular counterparts. cmu.edu

Table 1: Comparison of Conductivity in Regioregular vs. Regioirregular Polythiophenes

| Polymer Type | Regioregularity | Typical Conductivity (S/cm) |

| Head-to-Tail Poly(3-dodecylthiophene) (HT-PDDT) | ~100% HT | up to 1000 rsc.org |

| Poly(3-dodecylthiophene) (PDDT) from FeCl₃ | 58-70% HT | 0.1-1 cmu.edu |

| Head-to-Tail Poly(3-octylthiophene) (HT-POT) | High | 200 cmu.edu |

| Head-to-Tail Poly(3-hexylthiophene) (HT-PHT) | High | 150 cmu.edu |

| Regiorandom Copolymer (3-methylthiophene & 3-butylthiophene) | Random | 50 wikipedia.org |

| Regioregular Copolymer (3-methylthiophene & 3-butylthiophene) | 2:1 HT to HH ratio | 140 wikipedia.org |

This table presents illustrative data from various sources to highlight the effect of regioregularity on conductivity.

Development of Poly(3-alkoxy-4-methylthiophenes) for Enhanced Conductivity and Photoluminescence

Further functionalization of the polythiophene backbone, specifically through the introduction of alkoxy groups, has led to the development of poly(3-alkoxy-4-methylthiophenes). These materials exhibit enhanced properties, making them suitable for a range of applications. The synthesis often begins with this compound, which is first converted to 3-methoxy-4-methylthiophene. scispace.com This intermediate can then be further modified to introduce longer alkoxy side chains before polymerization. scispace.comgoogle.gm

The presence of an alkoxy group at the 3-position and a methyl group at the 4-position influences the polymer's electronic structure and morphology. The alkoxy group, being electron-donating, can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can be beneficial for certain electronic applications. rsc.org The combination of substituents also affects the planarity of the polymer backbone, which in turn influences its optical properties. researchgate.net

Poly(3-alkoxy-4-methylthiophene) derivatives have shown promise as mixed ion-electron conductors, with electronic conductivities in the range of 10⁻² to 10⁻³ S/cm and ionic conductivities up to 10⁻⁴ S/cm. nih.gov These materials also display interesting chromic behaviors, where their color changes in response to stimuli such as temperature, solvents, or binding events. google.gmresearchgate.net This property is attributed to conformational transitions of the conjugated backbone. researchgate.net Furthermore, the fluorescence of these polymers makes them suitable for use in chemical and biological sensors. nih.gov For instance, cationic poly(3-alkoxy-4-methylthiophenes) have been successfully employed as fluorescent probes for the detection of DNA. nih.gov

Research into the photophysical properties of these polymers has revealed that factors like the length of the alkoxy spacer chain and the polarity of the solvent can significantly impact their absorption and photoluminescence characteristics. rsc.org

Functional Materials for Electronic and Optoelectronic Devices

The unique properties of polymers derived from this compound make them highly suitable for use in a variety of electronic and optoelectronic devices. guidechem.com

Organic Electronics Applications

This compound is a key building block in the synthesis of materials for organic electronics. guidechem.com The resulting polythiophenes are a class of conducting polymers that can be processed from solution, enabling the fabrication of large-area and flexible electronic devices. These materials find applications in organic field-effect transistors (OFETs), where they act as the active semiconductor layer, and in other components of organic circuits. The conductivity of these polymers can be modulated through doping, and their performance is heavily dependent on the regioregularity of the polymer chain. rsc.org

Photoelectric Display Technologies

The electrochromic and photoluminescent properties of polythiophenes derived from this compound make them attractive for use in photoelectric display technologies. quinoline-thiophene.comresearchgate.net Electrochromic devices can change their color upon the application of an electrical potential, a property that can be utilized in smart windows, displays, and mirrors. researchgate.net The color changes in poly(3-alkoxy-4-methylthiophenes) are linked to conformational changes in the polymer backbone. researchgate.net Additionally, the fluorescence of these polymers can be harnessed in the development of light-emitting diodes (LEDs) and other display technologies. nbinno.com

Non-Fullerene Acceptors (NFAs) for Organic Photovoltaics

In the realm of organic photovoltaics (OPVs), there is a growing interest in non-fullerene acceptors (NFAs) to overcome some of the limitations of traditional fullerene-based acceptors, such as weak absorption in the visible spectrum. rsc.org Thiophene-based molecules, including derivatives that can be synthesized from this compound, are being explored for the construction of novel NFAs. acs.org These NFAs are often designed with an A₂–A₁–D–A₁–A₂ architecture, where 'D' is an electron-donating core and 'A' represents electron-accepting units. acs.org While the direct use of this compound in the most prominent NFAs is not explicitly detailed, the broader class of thiophene-based building blocks is central to this area of research. acs.org The goal is to create acceptors with tunable energy levels and broad absorption spectra to improve the power conversion efficiency of organic solar cells. rsc.orgacs.org

Development of Advanced Fine Chemicals and Specialty Materials

This compound serves as a versatile building block in the synthesis of a variety of advanced fine chemicals and specialty materials. Its unique structure, featuring a thiophene ring with bromine and methyl substituents, allows for targeted chemical modifications to create complex molecules with specific, desirable properties. quinoline-thiophene.comguidechem.com In the realm of fine chemicals, this compound is a key intermediate for producing materials such as specialized fragrances and dyes, where the thiophene moiety can impart unique characteristics. quinoline-thiophene.com

Special Fragrances and Dyes

The incorporation of thiophene rings into molecular structures is a known strategy in the fragrance and dye industries to develop novel compounds with unique sensory and optical properties. This compound is a valuable precursor in this field, providing a reactive scaffold for creating high-value specialty chemicals. quinoline-thiophene.com

Fragrances:

The fragrance industry continually seeks new molecules with distinct and long-lasting scents. Thiophene derivatives have been explored as alternatives to traditional aromatic compounds to enhance odor intensity and introduce novel fragrance profiles. google.com For instance, replacing a phenyl ring with a thiophene ring in certain fragrance molecules, such as cyclamenaldehyde derivatives, can increase the perceived odor strength. google.com

Dyes:

In the field of dye chemistry, thiophene-based structures are integral to creating chromophores with specific colors and properties. Thiophene and its derivatives can act as electron-rich π-conjugated systems, which are fundamental components of many organic dyes. researchgate.net The synthesis of novel disperse dyes for coloring synthetic fabrics like polyester (B1180765) often involves heterocyclic compounds, including thiophene analogues. researchgate.net

This compound can be used to construct azo dyes and other dye classes. The bromine atom at the 3-position allows for the introduction of various functional groups through substitution reactions, enabling the fine-tuning of the dye's electronic structure. researchgate.net This modification capability is crucial for controlling the absorption and emission wavelengths, and thus the color, of the final dye molecule. Research has demonstrated the synthesis of novel 4-arylazo-3-methylthiophene dyes, which have been successfully applied to polyester fabrics, exhibiting good color strength and fastness properties. researchgate.net

Nanoparticles for Bioimaging Applications

The unique photophysical properties of conjugated polymers derived from thiophenes make them excellent candidates for advanced biomedical applications, particularly in the field of bioimaging. This compound is a key starting material for the synthesis of fluorescent polythiophenes that can be formulated into nanoparticles for cellular imaging. iyte.edu.trresearchgate.net

Conjugated polymer nanoparticles (CPNs) offer significant advantages as fluorescent probes, including high brightness, photostability, and tunable emission wavelengths. mdpi.com Thiophene-based polymers are particularly noteworthy. For example, research has been conducted on the synthesis of fluorescent polythiophene and polyurethane soft nanoparticles for bioimaging. iyte.edu.tr In these studies, this compound is used as a monomer in the synthesis of cationic conjugated polythiophenes. iyte.edu.tr These polymers can be complexed with anionic polymers to form polyelectrolyte complexes, which are then formulated into nanoparticles using techniques like miniemulsion polymerization. iyte.edu.tr

The resulting nanoparticles, often in the size range of 20-150 nm, exhibit fluorescence and can be designed for specific biological targets. iyte.edu.trmdpi.com For instance, a study detailed the synthesis of poly(1,4-dimethyl-1-(3-((4-methylthiophen-3-yl)oxy)propyl)piperazine-1-ium bromide) (PT4), a cationic polythiophene, which was used for bioimaging studies under conditions that mimic biological systems. iyte.edu.tr The properties of these nanoparticles can be finely tuned by altering the polymer structure and the synthesis conditions. iyte.edu.tr Furthermore, thiophene-based nanoparticles can be engineered for two-photon absorption (TPA), which is highly desirable for deep-tissue imaging in the near-infrared (NIR) spectral window, minimizing autofluorescence and increasing penetration depth. mdpi.comresearchgate.net

Research has also explored the development of lysosome-targeting fluorescent sensors based on thiophene derivatives for imaging specific ions and biomolecules within living cells. acs.org These advanced applications highlight the critical role of precursors like this compound in creating the next generation of materials for biomedical diagnostics and research. researchgate.netnih.gov

Research in Medicinal Chemistry and Drug Discovery Utilizing 3 Bromo 4 Methylthiophene Scaffolds

Design and Synthesis of Novel Pharmacologically Active Compounds

The strategic design and synthesis of new drug candidates often rely on the use of well-defined molecular scaffolds that can be readily modified to optimize pharmacological activity. 3-Bromo-4-methylthiophene has emerged as a valuable starting point for creating diverse libraries of compounds for biological screening. quinoline-thiophene.com

Development of Thiophene-Containing Drug Molecules

The thiophene (B33073) core is a recognized "privileged" structure in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. Compounds containing a thiophene ring have demonstrated a wide array of biological activities. quinoline-thiophene.com The use of this compound as a precursor allows for the introduction of various functional groups through reactions such as nucleophilic substitution and cross-coupling, leading to the generation of new chemical entities with potential therapeutic value. quinoline-thiophene.comontosight.ai For instance, it can be a key intermediate in the synthesis of more complex heterocyclic systems, including thieno[2,3-c]pyridines, which have been investigated as anticancer agents. google.com

The synthesis of derivatives often involves leveraging the reactivity of the bromine atom. For example, it can be replaced by other functional groups through nucleophilic substitution reactions, thereby enabling the construction of novel compounds with different properties and functions. quinoline-thiophene.com

Chemical Modifications and Optimization for Biological Activities

The process of drug discovery is iterative, involving the synthesis of a lead compound followed by systematic chemical modifications to enhance its efficacy and reduce potential side effects. The structure of this compound is amenable to such optimization. quinoline-thiophene.com The bromine atom at the 3-position and the methyl group at the 4-position influence the electronic properties and reactivity of the thiophene ring, which can be exploited for targeted chemical modifications. quinoline-thiophene.com

For example, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, while the methyl group can also be functionalized. This dual reactivity allows for the systematic exploration of the chemical space around the thiophene core to identify compounds with improved biological profiles.

Exploration of Specific Pharmacological Activities (Research-Oriented)

The versatility of the this compound scaffold has led to its use in the development of compounds targeting a range of diseases. Research has focused on exploring its potential in creating new antibacterial, antiviral, and anti-tumor agents. quinoline-thiophene.com

Antibacterial and Antiviral Compound Development

Thiophene derivatives have a long history of being investigated for their antimicrobial properties. ontosight.ai The incorporation of the this compound moiety into larger molecules can lead to compounds with potential antibacterial and antiviral activities. quinoline-thiophene.comontosight.ai While specific examples directly utilizing this compound for this purpose are still emerging in detailed studies, the general principle is well-established within the broader class of thiophene-containing compounds. ontosight.ai The development of such agents is crucial in the face of growing antimicrobial resistance.

Anti-tumor Agents

A significant area of research involving this compound is the development of novel anti-tumor agents. quinoline-thiophene.com Thiophene-containing compounds have been shown to exhibit anticancer properties through various mechanisms. ontosight.ai Derivatives of this compound have been incorporated into more complex molecules, such as chalcones, which are known to possess a range of biological activities, including anticancer effects. mdpi.commdpi.com

For instance, a synthetic chalcone (B49325) thio-derivative, 3-(4-methylthiophene)-1-(3-bromo-4,5-dimethoxyphenyl)-prop-2-en-1-one, which incorporates a moiety derived from this compound, has been studied for its effects on signaling pathways in hepatocellular carcinoma cells. mdpi.com Research has also explored the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, which are known to be attractive for cancer treatment, from precursors related to brominated thiophenes. researchgate.net

Table 1: Investigated Anti-tumor Activity of a this compound Derivative

| Compound Name | Cell Line | Key Findings |

| 3-(4-methylthiophene)-1-(3-bromo-4,5-dimethoxyphenyl)-prop-2-en-1-one | HepG2 (Hepatocellular Carcinoma) | Notably reduced NF-κB activation and expression of the COX-2 target gene. Also showed inhibition of STAT3 pathway activation. mdpi.com |

Investigation of Apoptotic Induction Properties

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death, in cancer cells. Chalcones and their derivatives have been shown to induce apoptosis in various cancer cell lines. researchgate.net

Studies on synthetic thio-chalcone derivatives, including those containing the this compound scaffold, have demonstrated their ability to induce apoptosis. mdpi.com For example, in hepatocellular carcinoma cells, treatment with these derivatives led to an increase in the percentage of apoptotic cells. mdpi.com This suggests that compounds derived from this compound can be designed to trigger the apoptotic cascade in cancer cells, making them promising candidates for further development as anti-tumor agents. mdpi.comresearchgate.net

Advanced Synthetic Strategies for Drug Molecule Intermediates

The thiophene ring, particularly when functionalized with reactive groups like bromine and methyl, serves as a versatile scaffold in medicinal chemistry. The compound this compound is a key starting material and intermediate, valued for the distinct reactivity of its substituents. The bromine atom at the 3-position is an excellent leaving group, making it ideal for cross-coupling reactions, while the methyl group at the 4-position can be functionalized, for instance, through radical bromination. This dual reactivity allows for the strategic construction of complex molecular architectures, including precursors for clinical drugs and novel therapeutic agents.

Synthesis of Clinical Drug Precursors (e.g., Relugolix)

The synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, relies on the construction of a core thieno[2,3-d]pyrimidine structure. researchgate.netgoogle.com Advanced synthetic routes to Relugolix and its key intermediates often begin with a highly functionalized thiophene, such as ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. chemicalbook.comresearchgate.net The assembly of this thiophene precursor is a critical starting point for building the final drug molecule.

One documented synthetic pathway to a key Relugolix intermediate involves several key transformations where the thiophene scaffold is central. A crucial step in this process is the side-chain bromination of the methyl group on the thiophene ring, which introduces a reactive handle for further elaboration. google.comresearchgate.net This strategy highlights how the methyl group of a substituted 4-methylthiophene can be activated and converted into a more complex side chain necessary for the final drug structure.

A representative synthetic sequence for a key intermediate of Relugolix is outlined below. This process involves initial modifications to the thiophene ring, followed by functionalization of the methyl group.

| Step | Reaction | Key Reagents/Conditions | Intermediate Formed | Purpose |

|---|---|---|---|---|

| 1 | N-Protection | Phthalic anhydride | Phthalimide-protected thiophene | Protects the amino group on the thiophene ring during subsequent reactions. google.com |

| 2 | Side-Chain Bromination | N-Bromosuccinimide (NBS), AIBN | 4-(bromomethyl)thiophene derivative | Introduces a reactive bromine atom on the methyl group for subsequent coupling. google.comresearchgate.net |

| 3 | Dimethylamination | Dimethylamine | (Dimethylamino)methyl thiophene derivative | Installs the dimethylaminomethyl side chain, a key structural feature of Relugolix. google.com |

| 4 | N-Deprotection | Monomethylamine | 5-(4-aminophenyl)thiophene derivative | Removes the protecting group to reveal the amine for the final urea (B33335) formation step. google.com |

This sequence demonstrates a sophisticated strategy where the inherent reactivity of the 4-methylthiophene scaffold is harnessed to build a complex drug precursor step-by-step. The bromination of the methyl group is a pivotal transformation that enables the introduction of the required side chain. google.com

Construction of Immunomodulatory Imide Drug Scaffolds

The this compound scaffold is also instrumental in the synthesis of novel immunomodulatory agents, including analogues of thalidomide (B1683933) and its derivatives (known as IMiDs). In this context, the thiophene ring often serves as a bioisostere of the phthalimide (B116566) or phenyl group found in traditional IMiDs. mdpi.com This structural modification can alter the compound's physicochemical properties and biological activity, potentially leading to new therapeutic profiles.